molecular formula C19H15ClN2O3 B2426187 Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate CAS No. 1223297-98-0

Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate

Cat. No. B2426187
CAS RN: 1223297-98-0
M. Wt: 354.79
InChI Key: UGQBXIDIPLNAAT-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate” is a complex organic molecule that contains several functional groups. These include a chloromethyl group (-CH2Cl), a cyano group (-CN), a formyl group (-CHO), a methyl group (-CH3), and an ethyl ester group (-COOC2H5). The core structure of the molecule is a pyrrolo[1,2-a]quinoline, which is a polycyclic aromatic compound consisting of a quinoline ring fused with a pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chloromethyl group could participate in nucleophilic substitution reactions, the cyano group could undergo transformations to carboxylic acids or amides, and the formyl group could participate in reactions typical of aldehydes .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Typically, properties such as melting point, boiling point, solubility, and stability would be determined experimentally .

Scientific Research Applications

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, which, as mentioned above, would need to be determined experimentally .

Future Directions

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the complexity of the molecule, it could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-3-25-19(24)17-11(2)12-6-4-5-7-15(12)22-16(10-23)13(8-20)14(9-21)18(17)22/h4-7,10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQBXIDIPLNAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N3C1=C(C(=C3C=O)CCl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate

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